3-Bromo-5-(3-chlorophenoxy)pyridine
Overview
Description
3-Bromo-5-(3-chlorophenoxy)pyridine is an organic compound with the molecular formula C11H7BrClNO and a molecular weight of 284.53 g/mol. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
3-Bromo-5-(3-chlorophenoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a common reaction involving this compound.
Scientific Research Applications
3-Bromo-5-(3-chlorophenoxy)pyridine is used in several scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5-(3-chlorophenoxy)pyridine include:
3-Bromo-5-(3-chlorophenyl)pyridine: This compound has a similar structure but differs in the position of the chlorine atom.
5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: Another structurally related compound with different functional groups.
These compounds share some chemical properties with this compound but also have unique characteristics that make them suitable for different applications.
Properties
IUPAC Name |
3-bromo-5-(3-chlorophenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWCDQFYAZDWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678772 | |
Record name | 3-Bromo-5-(3-chlorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28232-65-7 | |
Record name | 3-Bromo-5-(3-chlorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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